[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
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Overview
Description
[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a complex organic compound that features a morpholine ring, a sulfonyl group, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple stepsThe final step involves coupling the morpholine-sulfonyl derivative with the chloropyridine carboxylate under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chloropyridine ring .
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules .
Medicine
Its structure allows for the modulation of biological pathways, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of [2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating biological pathways. This interaction is facilitated by the unique structural features of the compound, including the morpholine ring and sulfonyl group .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: This compound shares the morpholine and methoxy groups but lacks the sulfonyl and chloropyridine moieties.
2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)Amino]Pyrimidin-4-Yl}Amino)-N-Methylbenzamide: This compound has a similar structure but includes a pyrimidine ring instead of a pyridine ring.
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: This compound contains a morpholine ring and methoxy group but differs in the aldehyde functionality.
Uniqueness
The uniqueness of [2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
438033-44-4 |
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Molecular Formula |
C19H20ClN3O7S |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
[2-(2-methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C19H20ClN3O7S/c1-28-16-10-14(31(26,27)23-6-8-29-9-7-23)3-4-15(16)22-18(24)12-30-19(25)13-2-5-17(20)21-11-13/h2-5,10-11H,6-9,12H2,1H3,(H,22,24) |
InChI Key |
AJHUMBJQZSTKHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)NC(=O)COC(=O)C3=CN=C(C=C3)Cl |
solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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